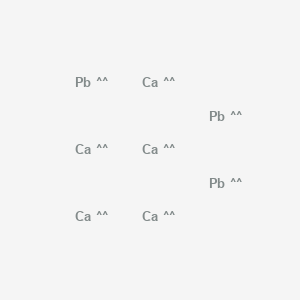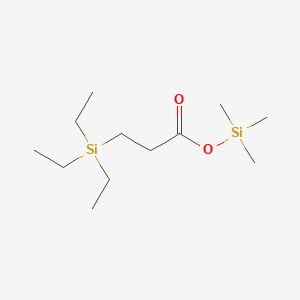
Calcium--lead (5/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium–lead (5/3) is an alloy composed of calcium and lead in a specific ratio. This compound is known for its unique properties that combine the characteristics of both calcium and lead. Calcium is an alkaline earth metal, while lead is a heavy metal. The combination of these two elements results in a material with distinct physical and chemical properties that are useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of calcium–lead (5/3) involves the careful mixing of calcium and lead in the desired ratio. The process typically requires high temperatures to ensure proper alloying of the metals. The metals are melted together in a controlled environment to prevent oxidation and contamination. The mixture is then allowed to cool and solidify, forming the calcium–lead (5/3) alloy.
Industrial Production Methods
In industrial settings, the production of calcium–lead (5/3) is carried out in large furnaces where precise control over temperature and atmosphere is maintained. The raw materials, calcium and lead, are sourced in high purity to ensure the quality of the final product. The alloying process may involve additional steps such as casting and rolling to achieve the desired shape and properties of the alloy.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium–lead (5/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the environmental conditions and the presence of other chemical reagents.
Common Reagents and Conditions
Oxidation: In the presence of oxygen, calcium–lead (5/3) can form oxides of calcium and lead. This reaction is typically accelerated at higher temperatures.
Reduction: The alloy can be reduced using strong reducing agents, leading to the formation of elemental calcium and lead.
Substitution: Calcium–lead (5/3) can participate in substitution reactions where one of the metals is replaced by another metal in the alloy.
Major Products Formed
The major products formed from the reactions of calcium–lead (5/3) include oxides, elemental metals, and substituted alloys. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
Calcium–lead (5/3) has several applications in scientific research and industry:
Chemistry: The alloy is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research into the biological effects of calcium–lead (5/3) focuses on its potential toxicity and interactions with biological systems.
Medicine: The alloy is studied for its potential use in medical devices and treatments, particularly in areas where its unique properties can be leveraged.
Industry: Calcium–lead (5/3) is used in the production of batteries, radiation shielding, and other industrial applications where its properties are advantageous.
Mécanisme D'action
The mechanism by which calcium–lead (5/3) exerts its effects depends on the specific application. In chemical reactions, the alloy can act as a catalyst, facilitating the reaction without being consumed. In biological systems, the alloy’s effects are related to its interaction with cellular components and its potential toxicity. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Calcium–lead (5/3) can be compared to other similar alloys and compounds, such as:
Calcium–lead (2/1): Another alloy with a different ratio of calcium to lead, resulting in different properties.
Lead–tin alloys: These alloys are used in similar applications but have different physical and chemical characteristics.
Calcium–aluminum alloys: These alloys combine calcium with aluminum instead of lead, offering different properties and applications.
The uniqueness of calcium–lead (5/3) lies in its specific ratio of calcium to lead, which imparts distinct properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
60674-96-6 |
|---|---|
Formule moléculaire |
Ca5Pb3 |
Poids moléculaire |
8.2e+02 g/mol |
InChI |
InChI=1S/5Ca.3Pb |
Clé InChI |
PCQDOPHNZRVQBH-UHFFFAOYSA-N |
SMILES canonique |
[Ca].[Ca].[Ca].[Ca].[Ca].[Pb].[Pb].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)






silane](/img/structure/B14611095.png)

